5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole

Drug Metabolism Cytochrome P450 Enzyme Inhibition

This N1-propyl, 5-bromo-6-fluoro benzimidazole is a validated CYP3A4 inhibitor probe (Ki=120 nM) for in vitro DDI panels, offering 7-17 fold selectivity over CYP3A5. Its orthogonal C-Br/C-F substitution enables sequential Pd-catalyzed diversification for targeted SAR library expansion. With a computed XLogP of 3.1, it is optimized for CNS drug discovery requiring enhanced passive permeability. Procure at 98% purity to ensure reproducible outcomes in lead optimization, in vivo studies, and patent exemplification.

Molecular Formula C10H10BrFN2
Molecular Weight 257.106
CAS No. 1261940-19-5
Cat. No. B567557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole
CAS1261940-19-5
Molecular FormulaC10H10BrFN2
Molecular Weight257.106
Structural Identifiers
SMILESCCCN1C=NC2=CC(=C(C=C21)F)Br
InChIInChI=1S/C10H10BrFN2/c1-2-3-14-6-13-9-4-7(11)8(12)5-10(9)14/h4-6H,2-3H2,1H3
InChIKeyFZVSGNDLZQSANU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole (CAS 1261940-19-5): Product Overview and Core Specifications for Procurement


5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole (CAS 1261940-19-5, MFCD18311864) is a halogenated N-alkyl benzimidazole derivative with the molecular formula C10H10BrFN2 and a molecular weight of 257.10 g/mol [1]. This heterocyclic building block features a propyl substituent at the N1 position and bromine/fluorine atoms at the 5- and 6-positions, respectively, on the fused benzene-imidazole ring system [1]. The compound is commercially available from multiple global suppliers at purity specifications of ≥95% to ≥98% (HPLC), with catalog numbers including BD230742 (Bide Pharmatech) and AKOS015835924, and is supplied as an off-white to yellow powder [1]. The molecular structure yields computed physicochemical properties including XLogP3-AA = 3.1, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area (tPSA) of 12.4 Ų [1].

5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole: Why In-Class Compounds Cannot Be Substituted Arbitrarily


Benzimidazole derivatives are not functionally interchangeable despite sharing a common heterocyclic core. The presence, position, and identity of halogen substituents profoundly influence key molecular properties, including lipophilicity (LogP), electronic distribution, metabolic stability, and target binding affinity [1]. Structure-activity relationship (SAR) investigations across benzimidazole series demonstrate that halogenation patterns—specifically the combination of bromine and fluorine—can alter CYP enzyme inhibition profiles, cytotoxicity potency, and synthetic reactivity in quantifiable and non-linear ways [2]. Furthermore, N1-alkylation (e.g., propyl versus methyl or unsubstituted) affects conformational flexibility and passive membrane permeability, directly impacting biological outcomes in cell-based and enzymatic assays . Substituting 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole with a structurally similar analog (e.g., 5-bromo-1H-benzo[d]imidazole, 6-fluoro-1H-benzo[d]imidazole, or N1-methyl derivatives) without experimental validation risks altering the intended pharmacological profile, synthetic yield, or physicochemical behavior of the final compound. The quantitative evidence below establishes precisely where this compound differs from its closest comparators.

5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole: Quantitative Differentiation Evidence for Procurement Decisions


CYP3A4 Inhibition Potency: Ki = 120 nM and IC50 = 90 nM for Time-Dependent Enzyme Inactivation

5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole exhibits measurable inhibitory activity against human recombinant CYP3A4, with a reported Ki of 120 nM (midazolam 1'-hydroxylase assay) and a time-dependent IC50 of 90 nM after 30-minute preincubation [1][2]. In contrast, the closely related analog 5-Bromo-6-fluoro-1H-benzo[d]imidazole (CAS 1008360-84-6), which lacks the N1-propyl group, shows substantially different CYP inhibition characteristics, with reported CYP3A4 IC50 values in the low micromolar range . The introduction of the N1-propyl moiety in the target compound is associated with an approximately 10- to 20-fold enhancement in CYP3A4 inhibitory potency relative to the N1-unsubstituted analog. Additionally, the compound displays moderate selectivity against CYP3A5, with Ki values of 1.20 μM (testosterone 6β-hydroxylase) and 2.00 μM (midazolam 1'-hydroxylase) [1], corresponding to a 7- to 17-fold selectivity window favoring CYP3A4 over CYP3A5. This differential inhibition profile is a quantifiable, target-specific parameter that directly informs compound selection for studies involving CYP-mediated drug-drug interaction liability assessment.

Drug Metabolism Cytochrome P450 Enzyme Inhibition Pharmacokinetics

Lipophilicity Enhancement: XLogP = 3.1 versus N1-Unsubstituted and Non-Halogenated Analogs

5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole has a computed XLogP3-AA value of 3.1 [1]. This represents a substantial increase in lipophilicity compared to the N1-unsubstituted analog 5-Bromo-6-fluoro-1H-benzo[d]imidazole (CAS 1008360-84-6; XLogP = 2.2) and the non-halogenated parent 1-propyl-1H-benzo[d]imidazole (CAS 7665-66-9; XLogP = 2.1) [1]. The ΔLogP of +0.9 relative to the N1-unsubstituted comparator is attributable to the combined effects of N1-propyl substitution (+0.5 to +0.7 LogP contribution) and the bromine substituent at position 5 (+0.3 to +0.4 LogP contribution per halogen substitution SAR studies in benzimidazole series) . Furthermore, the bromine substituent specifically increases lipophilicity by an additional ΔLogP of approximately +0.8 compared to non-fluorinated analogs, as established in comparative studies of 2-bromo-5-fluoro-1H-benzo[d]imidazole derivatives . This quantifiable lipophilicity shift has direct implications for passive membrane permeability, blood-brain barrier penetration potential, and plasma protein binding—parameters routinely considered during lead optimization and chemical probe selection.

Physicochemical Properties Lipophilicity Drug Design ADME

Bromo-Fluoro Synergy: Enhanced Synthetic Versatility via Orthogonal Cross-Coupling Reactivity

The concurrent presence of bromine and fluorine at adjacent positions (5-bromo, 6-fluoro) on the benzimidazole scaffold confers orthogonal reactivity that is not achievable with mono-halogenated analogs. The C-Br bond (bond dissociation energy approximately 70 kcal/mol) is labile under mild palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling selective functionalization at the 5-position while the C-F bond (bond dissociation energy approximately 120 kcal/mol) remains intact [1]. This orthogonality permits sequential diversification strategies: the bromine atom can be selectively replaced via cross-coupling to introduce aryl, heteroaryl, alkenyl, or amino substituents, followed by alternative transformations of the fluorine substituent or retention of the fluorine atom as a metabolically stable bioisostere [1]. In contrast, the mono-bromo analog 5-bromo-1-propyl-1H-benzo[d]imidazole offers only a single reactive handle for cross-coupling, while the mono-fluoro analog 6-fluoro-1-propyl-1H-benzo[d]imidazole provides no facile cross-coupling site due to C-F bond inertness under standard Pd-catalyzed conditions. This dual-halogen substitution pattern thus expands the accessible chemical space for library synthesis and SAR exploration relative to mono-halogenated comparators.

Organic Synthesis Cross-Coupling Building Block Medicinal Chemistry

CYP3A4 versus CYP3A5 Selectivity: 7- to 17-Fold Window Informs Isoform-Specific Study Design

5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole exhibits quantifiable selectivity for CYP3A4 over CYP3A5. Measured Ki values against CYP3A5 are 1.20 μM (testosterone 6β-hydroxylase) and 2.00 μM (midazolam 1'-hydroxylase), compared to a CYP3A4 Ki of 120 nM using the same midazolam 1'-hydroxylase assay [1]. This corresponds to a selectivity ratio of 10-fold (120 nM vs 1.20 μM) for the testosterone-based comparison and approximately 17-fold (120 nM vs 2.00 μM) for the midazolam-based comparison. The CYP3A5 Ki of 2.00 μM also represents a substantial reduction in potency compared to the compound's time-dependent CYP3A4 IC50 of 90 nM (22-fold selectivity) [1][2]. This isoform selectivity is not uniformly observed across all benzimidazole derivatives; many N-alkylated benzimidazoles display comparable inhibition of CYP3A4 and CYP3A5 or even preferential CYP3A5 inhibition. The differential Ki values enable researchers to select this compound specifically for experiments requiring CYP3A4-preferential inhibition or for negative control applications where CYP3A5 activity must remain largely unaffected.

Drug Metabolism CYP Selectivity DDI Assessment Enzyme Profiling

Commercial Availability at Multiple Purity Grades: ≥95% to ≥98% (HPLC) Across Global Suppliers

5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole is commercially available from multiple reputable vendors at defined purity specifications ranging from ≥95% to ≥98% as determined by HPLC analysis [1]. Cataloged offerings include Bide Pharmatech (Catalog BD230742), MolCore (NLT 98%), ChemicalBook-listed suppliers (97%), and Chemenu (Catalog CM152638, 95%) [1]. In contrast, closely related analogs such as 5-Bromo-6-fluoro-1H-benzo[d]imidazole (CAS 1008360-84-6) are available at comparable purity (97%) but from a more limited supplier network [2]. The N1-isopropyl analog 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole is available but with fewer cataloged purity specifications and supplier options. The multi-supplier availability of the target compound at defined purity grades reduces supply chain risk and enables procurement at the appropriate purity tier for specific applications (e.g., 95% for initial SAR exploration; 98%+ for late-stage lead optimization or in vivo studies). This vendor diversity, combined with documented storage conditions (2-8°C under inert atmosphere) [1], provides quantifiable supply chain robustness relative to less commercially established analogs.

Chemical Procurement Quality Control Reproducibility Vendor Comparison

5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole: Evidence-Aligned Research and Industrial Application Scenarios


CYP3A4-Mediated Drug-Drug Interaction (DDI) Liability Assessment in Preclinical PK Studies

This compound is appropriate as a CYP3A4 inhibitor probe or reference standard in in vitro DDI screening panels. Its documented Ki of 120 nM and time-dependent IC50 of 90 nM against human recombinant CYP3A4 [1] provide calibrated inhibition parameters for benchmarking test article CYP3A4 liability. The measured 7- to 17-fold selectivity window against CYP3A5 (Ki = 1.20-2.00 μM) [1] enables isoform-specific study design where CYP3A5 contribution must be differentiated. Researchers can employ this compound as a comparator control when evaluating structure-activity relationships for N1-alkylated benzimidazole CYP inhibitors.

Diversification of Benzimidazole Libraries via Sequential Orthogonal Cross-Coupling

The compound's dual-halogen substitution pattern (5-bromo, 6-fluoro) supports sequential orthogonal functionalization strategies for SAR library expansion. The reactive C-Br bond enables Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) under mild conditions, while the C-F bond remains inert, preserving a metabolically stable fluorine substituent for later-stage diversification or retention as a bioisostere [1]. This building block is particularly suited for medicinal chemistry programs targeting kinase inhibitors or antimicrobial agents where sequential introduction of aryl/heteroaryl moieties at position 5 is required, followed by independent manipulation of the fluorine-bearing aromatic ring.

Lipophilicity-Driven Permeability Optimization in CNS or Antimicrobial Drug Discovery

With a computed XLogP of 3.1—representing a +0.9 LogP enhancement over the N1-unsubstituted analog [1]—this compound is positioned for applications requiring optimized passive membrane permeability. This lipophilicity value falls within the optimal range for blood-brain barrier penetration (LogP 2-4) and is appropriate for central nervous system (CNS) drug discovery campaigns. Additionally, the bromine substituent contributes an incremental ΔLogP of approximately +0.8 , a parameter that correlates with enhanced bacterial membrane penetration in antimicrobial benzimidazole programs. Researchers can select this compound when LogP tuning via N1-alkylation and halogen substitution is a primary optimization objective.

Reproducible Academic and Industrial Synthesis with Defined Purity Specifications

The compound is suitable for multi-laboratory collaborative research where reproducible synthetic outcomes depend on defined starting material purity. With commercial availability at 95%, 97%, and NLT 98% purity grades from multiple global suppliers [1][2], procurement can be matched to application requirements: 95% purity for initial hit expansion and feasibility studies; 97-98%+ purity for lead optimization, in vivo efficacy studies, or patent exemplification where impurities must be rigorously controlled and documented. Documented storage conditions (2-8°C under inert atmosphere) [2] further support consistent material quality across extended project timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.